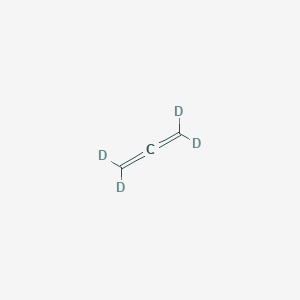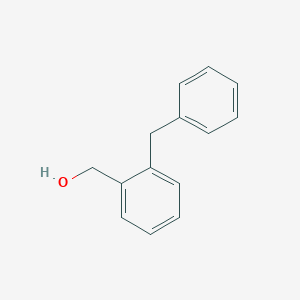
2-Benzylbenzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Benzylbenzyl alcohol often involves catalytic reactions. For instance, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions offers a novel approach to constructing complex organic molecules, indicating the potential pathways for synthesizing 2-Benzylbenzyl alcohol analogs (Kovuru Gopalaiah et al., 2017). Similarly, the palladium-catalyzed carbonylative synthesis from 2-hydroxybenzyl alcohols using formic acid as the CO source represents another synthetic route relevant to the benzyl alcohol family (Hao Li et al., 2017).
Molecular Structure Analysis
The molecular structure of benzyl alcohol derivatives can be elucidated through various analytical techniques. Research on similar compounds often emphasizes the importance of understanding the molecular framework, as seen in the study of selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes (S. Higashimoto et al., 2009). This suggests a focus on the functional groups and their arrangement, critical for understanding 2-Benzylbenzyl alcohol.
Chemical Reactions and Properties
Chemical reactions involving benzyl alcohol derivatives, such as the photochemical reaction mechanisms of 2-nitrobenzyl compounds and the direct carbonylation of benzyl alcohol, showcase the reactivity and transformation potential of these molecules (M. Gáplovský et al., 2005); (Yong‐Shou Lin & A. Yamamoto, 1998). These studies illuminate the types of transformations that 2-Benzylbenzyl alcohol might undergo under various conditions.
Physical Properties Analysis
The physical properties of benzyl alcohol derivatives, including their stability and response to environmental conditions, are crucial for understanding their behavior and applications. The stability of benzyl alcohol and its transformation into benzaldehyde dibenzyl acetal under aerobic conditions is a pertinent example (Andreas M. Abend et al., 2004).
Chemical Properties Analysis
The chemical properties of benzyl alcohols and their analogs, such as reactivity towards oxidation, carbonylation, and coupling reactions, offer insights into the chemical behavior of 2-Benzylbenzyl alcohol. For example, the selective photocatalytic oxidation of benzyl alcohol derivatives highlights the reactivity of these compounds under specific conditions (S. Higashimoto et al., 2009).
Applications De Recherche Scientifique
Synthesis of Benzyl Chrysanthemates : Elliott, Janes, and Pearson (1967) describe the synthesis of various benzyl chrysanthemates, including 4-allylbenzyl and 4-benzylbenzyl, which are important in the field of agriculture and food sciences. The synthesis involves reduction and Grignard reactions [M. Elliott, N. F. Janes, B. C. Pearson, 1967].
Photocatalytic Oxidation : Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-benzylbenzyl alcohol, into aldehydes using titanium dioxide under UV and visible light, a process relevant in the field of catalysis and environmental science [S. Higashimoto et al., 2009].
High-Concentration HPLC Band Profiles : Quiñones, Ford, and Guiochon (2000) report on the high-concentration HPLC band profiles of benzyl alcohol derivatives, including 2-methylbenzyl alcohol, in analytical chemistry applications [Quiñones, Ford, Guiochon, 2000].
Carbonylation Catalyzed by Palladium and HI : Lin and Yamamoto (1998) discuss the carbonylation of benzyl alcohol derivatives catalyzed by palladium complexes, which is significant in organic synthesis and pharmaceutical chemistry [Yong‐Shou Lin, A. Yamamoto, 1998].
Hydrogen Atom Transfer Oxidation : Morimoto et al. (2012) studied the oxidation of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex, an important reaction in bioinorganic and medicinal chemistry [Y. Morimoto et al., 2012].
Synthesis of Dendritic Macromolecules : Hawker and Fréchet (1990) described a novel method for creating dendritic macromolecules using benzyl bromide derivatives, relevant in polymer science and materials engineering [C. Hawker, J. Fréchet, 1990].
Remote Benzylic C(sp3)–H Oxyfunctionalization : Jiang et al. (2014) developed a method for oxyfunctionalization of benzyl alcohol derivatives, important in organic and pharmaceutical chemistry [Jian'an Jiang et al., 2014].
Synthesis of Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate**: Olivieri, Tarroni, and Carfagna (2023) describe the synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate, highlighting the application in organic synthesis and pharmaceutical research [Diego Olivieri, Riccardo Tarroni, C. Carfagna, 2023].
Electro Analytical Studies on Ethoxylation of Benzyl Alcohol : Xavier, Sakthi, and Selvakumar (2011) conducted electrochemical studies on benzyl alcohol, significant in the field of electrochemistry and industrial chemistry [N. Xavier, S. Sakthi, M. Selvakumar, 2011].
Sustainable Synthesis of Quinolines and Pyrimidines : Mastalir et al. (2016) developed a sustainable synthesis method for quinolines and pyrimidines using benzyl alcohol derivatives, relevant in green chemistry and drug development [Matthias Mastalir et al., 2016].
One-Pot Cascade Biotransformation for Benzyl Alcohol Synthesis : Liu et al. (2020) explored the biotransformation synthesis of benzyl alcohol from bio-based L-phenylalanine, an important process in biotechnology and the fragrance industry [Lijun Liu et al., 2020].
Regioselectivity in Acid-Catalysed Cycloalkylation : Lee et al. (1993) investigated the regioselectivity in acid-catalysed cycloalkylation of benzylbenzylic alcohol, important in organic synthesis and chemical engineering [Woo-Young Lee et al., 1993].
NMR and MO Study of Hydrogen Bonding in Salicyl Alcohol : Laatikainen and Tuppurainen (1987) conducted a nuclear magnetic resonance study on benzyl alcohol derivatives, contributing to the field of physical chemistry and molecular modeling [R. Laatikainen, K. Tuppurainen, 1987].
Hydroxylation of Aromatic Hydrocarbons : Bakke and Scheline (1970) studied the hydroxylation of various aromatic hydrocarbons including benzyl alcohol derivatives, relevant in toxicology and pharmacology [O. Bakke, R. Scheline, 1970].
Orthogonal Alcohol Deprotection : Ikeuchi et al. (2019) discussed the removal of p-methylbenzyl protections from alcohols, a technique important in organic synthesis and pharmaceutical chemistry [Kazutada Ikeuchi et al., 2019].
Specific Removal of o-Methoxybenzyl Protection : Oikawa, Yoshioka, and Yonemitsu (1982) explored the removal of methoxybenzyl protecting groups from alcohols, relevant in synthetic chemistry [Y. Oikawa, T. Yoshioka, O. Yonemitsu, 1982].
Metal-Catalyzed Tandem 1,4‐Benzodiazepine Synthesis : Jumde et al. (2015) developed a ruthenium-catalyzed reaction for synthesizing benzodiazepines from benzyl alcohols, significant in medicinal chemistry and drug discovery [V. R. Jumde et al., 2015].
Imidazole Derivatives with Benzyl Alcohol : Zvezdina, Pozharskii, and Sokolov (1970) reported on the action of benzyl alcohol on imidazole derivatives, relevant in organic and pharmaceutical chemistry [É. A. Zvezdina, A. F. Pozharskii, V. I. Sokolov, 1970].
Kinetics of Dibenzylether Hydrothermolysis : González and Montané (2005) investigated the hydrothermolysis of dibenzylether, providing insights into reaction kinetics and chemical engineering processes [G. González, D. Montané, 2005].
Chemical Clearing and Dehydration of GFP Expressing Mouse Brains : Becker et al. (2012) utilized a solution containing benzyl benzoate and benzyl alcohol for chemical tissue clearing, important in biological and medical imaging [K. Becker et al., 2012].
Safety And Hazards
Propriétés
IUPAC Name |
(2-benzylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWHQWJTVWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166472 | |
| Record name | 2-Benzylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylbenzyl alcohol | |
CAS RN |
1586-00-1 | |
| Record name | 2-(Phenylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, o-benzyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQA3H3HVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)
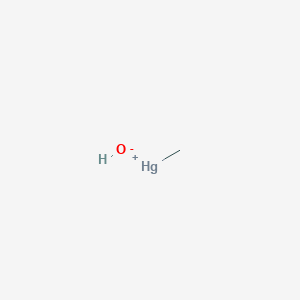
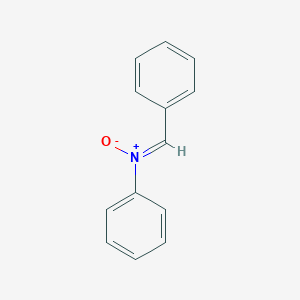
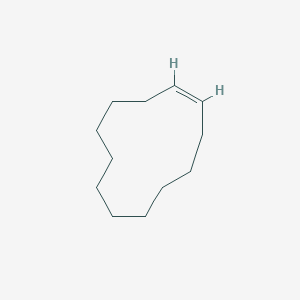


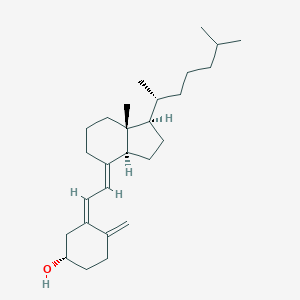

![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
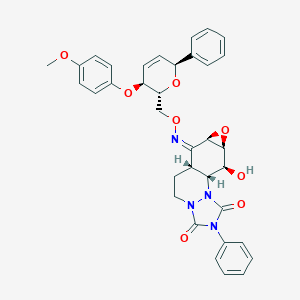

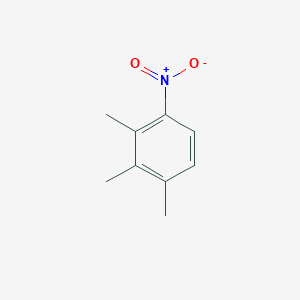
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)
